1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride

Description

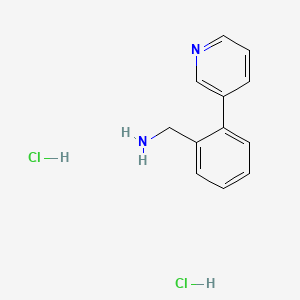

1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride (CAS: 859833-18-4) is a synthetic organic compound with the molecular formula C₁₂H₁₄Cl₂N₂ and a molecular weight of 257.16 g/mol . Structurally, it consists of a phenyl ring substituted at the 2-position with a pyridin-3-yl group and a methanamine moiety, which is protonated as a dihydrochloride salt. The compound is commercially available with a purity of ≥97% and is typically packaged in amber glass bottles to ensure stability . Its SMILES notation, C1=CC=C(C(=C1)CN)C2=CN=CC=C2.Cl.Cl, highlights the connectivity of the aromatic systems and the ammonium chloride groups .

The compound is used in research and development, particularly in medicinal chemistry, where its pyridine-phenyl scaffold may serve as a pharmacophore for targeting neurotransmitter receptors or enzymes .

Properties

IUPAC Name |

(2-pyridin-3-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c13-8-10-4-1-2-6-12(10)11-5-3-7-14-9-11;;/h1-7,9H,8,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFBEGXFELCUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594515 | |

| Record name | 1-[2-(Pyridin-3-yl)phenyl]methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859833-18-4 | |

| Record name | 1-[2-(Pyridin-3-yl)phenyl]methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Features:

- The reaction is typically carried out in an alcoholic solvent, often methanol.

- The medium is made basic by adding a tertiary amine organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

- Sodium cyanoborohydride (NaBH3CN) is commonly used as the reducing agent.

- Reaction conditions are mild, often at room temperature.

- Addition of iron sulfate (FeSO4·7H2O) or other metal salts can suppress side reactions related to cyanide ions.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Cyanohydrin + Pyridin-2-yl-methylamine | Formation of imine intermediate |

| 2 | NaBH3CN, DABCO, MeOH, room temperature | Reductive amination to primary amine |

| 3 | Addition of FeSO4·7H2O (optional) | Suppression of side reactions |

This method offers high selectivity and yields for pyridinyl-methylamine derivatives and is adaptable for scale-up synthesis.

Reduction of Nitrile Precursors

An alternative preparation route involves the reduction of nitrile compounds to the corresponding primary amines. This method is useful when the nitrile intermediate is readily accessible.

Typical Procedure:

- The nitrile is reduced using sodium borohydride (NaBH4) in the presence of a transition metal catalyst such as nickel(II) chloride.

- The reaction is carried out under anhydrous conditions.

- Purification is performed via silica gel chromatography using chloroform:methanol mixtures.

Example Data:

| Starting Material | Catalyst | Reducing Agent | Solvent | Yield (%) | Product Form |

|---|---|---|---|---|---|

| Nitrile precursor | Nickel(II) chloride | Sodium borohydride | Chloroform:methanol (4:1) | 75 | Primary amine (white solid) |

This approach provides a straightforward synthesis of the primary amine intermediate with good yield and purity.

Salt Formation: Dihydrochloride Preparation

To obtain the dihydrochloride salt of 1-(2-Pyridin-3-ylphenyl)methanamine, the free base amine is treated with hydrochloric acid under controlled conditions.

General Procedure:

- Dissolve the free amine in an appropriate solvent such as ethanol or methanol.

- Slowly add hydrochloric acid (HCl) gas or concentrated aqueous HCl.

- Stir the mixture at room temperature or slightly elevated temperature until precipitation occurs.

- Filter and dry the solid to yield the dihydrochloride salt.

This salt form improves compound stability, solubility in aqueous media, and ease of handling for further applications.

Comparative Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Cyanohydrin + Pyridin-2-yl-methylamine, NaBH3CN, DABCO, MeOH, RT | Mild conditions, high selectivity, scalable | Requires careful control of side reactions |

| Nitrile Reduction | Nitrile, NiCl2, NaBH4, anhydrous conditions | Simple reagents, good yield | Requires catalyst, sensitive to moisture |

| Salt Formation (Dihydrochloride) | Free amine + HCl, ethanol/methanol | Improves stability and handling | Additional purification step |

Research Findings and Optimization Notes

- The reductive amination method benefits from the addition of iron sulfate to eliminate side reactions involving cyanide ions, improving purity and yield.

- Sodium cyanoborohydride is preferred over other hydrides due to its mild reducing power and compatibility with amines and imines.

- The nitrile reduction method using nickel(II) chloride and sodium borohydride achieves a 75% yield with high purity after chromatographic purification.

- Formation of the dihydrochloride salt is straightforward but requires careful control of acid addition to prevent over-acidification or degradation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride has been investigated for its potential as a pharmacophore in drug development. Its structure allows it to interact with various biological targets, making it a candidate for developing therapeutics against diseases such as cancer and infections.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism of action is believed to involve disruption of microbial membranes and inhibition of essential enzymatic functions .

- Anti-inflammatory Effects : Research suggests that this compound may inhibit vascular adhesion proteins involved in inflammatory responses. This property could be beneficial in treating conditions characterized by excessive inflammation, such as diabetic macular edema .

Biological Studies

Cellular Interactions

The compound is utilized in cell biology for studying its effects on cellular processes. Its interaction with specific molecular targets can modulate enzyme activities and receptor functions.

Case Studies

- Inhibition of Vascular Adhesion Proteins : A study quantified the binding affinity of this compound to vascular adhesion proteins, demonstrating significant inhibitory effects that could lead to reduced inflammation in pathological conditions .

- Antimicrobial Efficacy : In vitro experiments have shown that the compound can effectively inhibit the growth of several bacterial and fungal strains, suggesting its potential as a new antimicrobial agent .

Materials Science

Applications in Organic Electronics

The compound's unique properties are also being explored in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for these applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Methylimidazole | Methyl group at position 1 | Antifungal properties |

| 2-Methylimidazole | Methyl at position 2 | Antimicrobial and anti-inflammatory |

| 1-(4-Methylphenyl)imidazole | Phenyl substitution at position 1 | Potential analgesic effects |

| This compound | Ethyl group at position 1 | Inhibits vascular adhesion proteins; antimicrobial activity |

The ethyl substitution at position 1 distinguishes this compound from others, influencing its solubility and biological interactions differently compared to related compounds.

Synthesis and Production

The synthesis of this compound can be achieved through various methods, including alkylation reactions. The choice of synthesis route significantly affects the yield and purity of the final product, which is crucial for its application in research and industry.

Production Methods

In industrial settings, continuous flow processes are often employed to enhance production efficiency while maintaining high purity levels. Automated reactors with precise control over reaction conditions such as temperature and pressure are essential for optimal yields .

Mechanism of Action

The mechanism of action of 1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(2-pyridin-3-ylphenyl)methanamine dihydrochloride with analogous dihydrochloride salts of substituted methanamine derivatives. Key differences in molecular structure, substituents, and commercial availability are emphasized.

Table 1: Structural and Molecular Comparison

Structural and Functional Differences

1-(2-Phenoxypyridin-3-yl)methanamine dihydrochloride introduces a phenoxy group, which may enhance lipophilicity compared to the parent compound .

The indole-containing analog (CAS: 1049786-03-9) incorporates a bicyclic heteroaromatic system, which could confer selectivity for serotonin or dopamine receptors .

Backbone Variations: Diphenhydramine Hydrochloride (CAS: 147-24-0) shares the dihydrochloride salt form but diverges significantly in structure, featuring an ethanolamine backbone and diphenylmethoxy group responsible for its antihistaminic activity .

Commercial and Pharmacological Considerations

- Purity : The target compound is available at ≥97% purity, comparable to pharmaceutical-grade diphenhydramine hydrochloride but with fewer reported applications .

- Synthesis : Evidence suggests that dihydrochloride salts of similar amines are often synthesized via aqueous HCl treatment of free bases , a method likely applicable across analogs .

Biological Activity

1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride, a compound with the molecular formula C12H13Cl2N, is garnering attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-pyridin-3-ylphenylamine with hydrochloric acid. The compound can be obtained in high purity through various synthetic routes, including reductive amination and other organic transformations.

Biological Activity Overview

The biological activities of this compound have been explored across multiple studies, highlighting its potential as an antimicrobial agent, as well as its effects on various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to 1-(2-Pyridin-3-ylphenyl)methanamine exhibit significant antimicrobial properties. For instance, derivatives with similar pyridine and phenyl moieties have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.025 mg/mL |

| Compound B | Escherichia coli | 0.050 mg/mL |

| This compound | Not yet tested | - |

Case Studies

Several case studies have focused on the biological evaluation of pyridine derivatives, providing insights into their mechanisms of action and therapeutic potential.

Case Study 1: Antitrypanosomal Activity

A study investigating novel antitrypanosomal compounds found that derivatives similar to 1-(2-Pyridin-3-ylphenyl)methanamine showed promising activity against Trypanosoma brucei. The lead compound demonstrated an IC50 value of 0.38 μM, indicating significant potency against the parasite .

Case Study 2: Cytotoxicity Assays

In cytotoxicity assays using human cervical carcinoma HeLa cells, several pyridine derivatives were screened for their inhibitory effects. The results indicated that some compounds displayed IC50 values below 150 μM, suggesting potential anticancer properties .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.

- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Q & A

Basic Synthesis and Characterization

Q: What are the validated synthetic routes for 1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride, and how are intermediates characterized? A:

- Synthetic Pathway : A common approach involves coupling 2-bromopyridine with a substituted phenylboronic acid via Suzuki-Miyaura cross-coupling to form the biphenyl intermediate. Subsequent reduction of the nitrile group or reductive amination yields the methanamine backbone. The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol) .

- Characterization :

- NMR : H and C NMR confirm regioselectivity of the pyridin-3-yl substitution and absence of byproducts.

- HPLC-MS : Purity (>95%) and molecular weight verification (e.g., [M+H]+ ion at m/z 231.1 for the free base) .

- Elemental Analysis : Validates stoichiometry of the dihydrochloride form (Cl content ~25.6%) .

Solubility and Stability in Experimental Buffers

Q: How does the solubility profile of this compound influence experimental design in aqueous systems? A:

- Solubility : The dihydrochloride salt enhances water solubility (>50 mg/mL in PBS or H2O at pH 4–6), critical for in vitro assays. Precipitation occurs above pH 7 due to deprotonation .

- Stability :

Advanced Analytical Method Development

Q: What chromatographic methods resolve this compound from structurally similar impurities? A:

- HPLC : Use a Primesep 100 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% TFA in H2O (A) and acetonitrile (B). Retention time ~8.2 min at 1 mL/min flow .

- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode monitors transitions m/z 231.1 → 184.0 (quantifier) and 231.1 → 156.9 (qualifier) for specificity .

Handling Contradictions in Biological Activity Data

Q: How to address discrepancies in reported IC50 values for kinase inhibition assays? A:

- Experimental Variables :

- Control Strategies : Include a reference inhibitor (e.g., staurosporine) and validate assay reproducibility across ≥3 independent replicates .

Stability Under Simulated Physiological Conditions

Q: What degradation products form in plasma, and how are they quantified? A:

- Degradation Pathways :

- Quantification : Stable isotope-labeled internal standards (e.g., C6-analog) normalize recovery rates in LC-MS/MS .

Computational Modeling for Target Engagement

Q: How to optimize docking studies for this compound’s interaction with G-protein-coupled receptors (GPCRs)? A:

- Force Field Selection : AMBER or CHARMM for accurate pyridine-phenyl torsion angles.

- Binding Site Flexibility : Include 5–10 ns molecular dynamics (MD) simulations to account for receptor conformational changes .

- Validation : Compare predicted binding energies (<i>ΔG</i> ~−9.2 kcal/mol) with experimental SPR data (Kd ~120 nM) .

Scaling-Up Synthesis for In Vivo Studies

Q: What critical parameters ensure batch-to-batch consistency during scale-up? A:

- Key Parameters :

- QC Metrics :

Interdisciplinary Applications in Material Science

Q: How does this compound function as a ligand in coordination polymers? A:

- Coordination Behavior : The pyridinyl and amine groups act as bidentate ligands for transition metals (e.g., Cu<sup>2+</sup>), forming 2D networks with ~8.2 Å pore spacing .

- Characterization :

- PXRD : Confirms crystallinity (peaks at 2θ = 12.4°, 24.7°).

- TGA : Thermal stability up to 220°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.